molecular formula C16H10F3N3O3 B12186439 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B12186439
M. Wt: 349.26 g/mol
InChI Key: BERJKICKDUGRQA-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridazinone core, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the pyridazinone intermediate.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group is usually introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit kinases involved in cell division, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
  • 6-(furan-2-yl)-2,2′-bipyridine

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H10F3N3O3

Molecular Weight

349.26 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C16H10F3N3O3/c17-10-6-9(7-11(18)16(10)19)20-14(23)8-22-15(24)4-3-12(21-22)13-2-1-5-25-13/h1-7H,8H2,(H,20,23)

InChI Key

BERJKICKDUGRQA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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